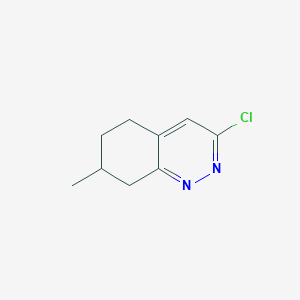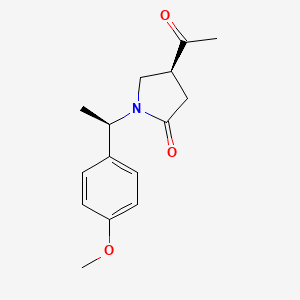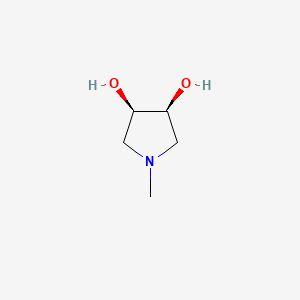
Methyl3-hydroxy-5-nitrobenzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Friedel-Crafts alkylation followed by intramolecular lactonization. The reaction conditions often involve the use of strong acids like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of benzofuran derivatives, including methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate, often employs high-yielding synthetic routes that minimize side reactions. Methods such as proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or iron powder in acidic medium are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antibacterial and anti-tumor properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The biological activity of methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate is attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or anti-tumor effects. The benzofuran ring system can also interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Benzothiophene: A sulfur analog with similar biological activities.
Indole: A structurally related compound with a nitrogen atom in the ring.
Uniqueness
Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups in the benzofuran ring system enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .
Eigenschaften
Molekularformel |
C10H7NO6 |
|---|---|
Molekulargewicht |
237.17 g/mol |
IUPAC-Name |
methyl 3-hydroxy-5-nitro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H7NO6/c1-16-10(13)9-8(12)6-4-5(11(14)15)2-3-7(6)17-9/h2-4,12H,1H3 |
InChI-Schlüssel |
ZSUYIBILLCWBMG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Amino-4-phenyl-N-(o-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11779220.png)
![3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11779226.png)

![ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate](/img/structure/B11779228.png)

![4-([1,1'-Biphenyl]-4-yl)-2-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine](/img/structure/B11779258.png)




